

spectroscopic data of 2,3',4,6-Tetrahydroxybenzophenone

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Compound of Interest

Compound Name:	2,3',4,6-Tetrahydroxybenzophenone
Cat. No.:	B1214623

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A comprehensive technical guide on the spectroscopic data of **2,3',4,6-Tetrahydroxybenzophenone**, tailored for researchers, scientists, and drug development professionals.

Introduction

2,3',4,6-Tetrahydroxybenzophenone is a polyhydroxybenzophenone, a class of compounds known for their diverse biological activities, including antioxidant properties. It serves as a crucial intermediate in the biosynthesis of xanthones in higher plants, making its structural elucidation and characterization of significant interest in the fields of natural product chemistry, phytochemistry, and drug discovery.^{[1][2][3][4][5][6][7]} This guide provides a detailed overview of the available spectroscopic data for **2,3',4,6-Tetrahydroxybenzophenone**, along with relevant experimental protocols and a visualization of its role in the xanthone biosynthetic pathway.

Spectroscopic Data

Comprehensive experimental spectroscopic data for **2,3',4,6-Tetrahydroxybenzophenone** is not readily available in the public domain. The following sections summarize the available mass spectrometry data. While experimental data for other spectroscopic techniques are lacking, general characteristics observed in similar benzophenone derivatives are discussed to provide a predictive context.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique for the identification and quantification of **2,3',4,6-Tetrahydroxybenzophenone**. The compound has a molecular formula of $C_{13}H_{10}O_5$ and a molecular weight of 246.21 g/mol .^[8]

Table 1: LC-MS Data for **2,3',4,6-Tetrahydroxybenzophenone** ([M+H]⁺ Adduct)^[8]

Parameter	Value
Precursor Ion (m/z)	247.060104
Ionization Mode	ESI+
Collision Energy	45 HCD
Major Fragments (m/z)	Relative Intensity (%)
186.927747	100
245.135893	56.09
188.927737	31.87
168.917158	24.94
185.930775	23.98

Table 2: LC-MS Data for **2,3',4,6-Tetrahydroxybenzophenone** ([M-H]⁻ Adduct)^[8]

Parameter	Value
Precursor Ion (m/z)	245.045547
Ionization Mode	ESI-
Major Fragments (m/z)	Relative Intensity (%)
151.002556	0.22
159.044061	0.16
161.023386	0.14
107.012819	0.10
201.054841	0.10

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **2,3',4,6-Tetrahydroxybenzophenone** are not available in the cited search results. However, based on the analysis of related benzophenone derivatives, the following spectral features can be anticipated.[9][10][11]

- ^1H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the two phenyl rings. The chemical shifts would be influenced by the position and electronic effects of the hydroxyl groups. Protons ortho and para to the hydroxyl groups would likely appear at higher fields (lower ppm) compared to those on an unsubstituted ring, while protons ortho to the carbonyl group would be shifted downfield. The hydroxyl protons themselves would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
- ^{13}C NMR: The spectrum would show 13 distinct signals for the carbon atoms, unless there is accidental equivalence. The carbonyl carbon would resonate at a characteristic downfield position (typically >190 ppm). Carbons bearing hydroxyl groups would also be shifted downfield compared to unsubstituted aromatic carbons.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for **2,3',4,6-Tetrahydroxybenzophenone** is not available. For a similar compound, 2,4,6-trihydroxybenzophenone, characteristic absorption peaks were observed at 3459 cm^{-1} (hydroxyl group), 1609 cm^{-1} (chelated carbonyl group), 1487 cm^{-1} (aromatic C=C), and 3141 cm^{-1} (C-H stretch).[9] It is expected that **2,3',4,6-Tetrahydroxybenzophenone** would exhibit similar characteristic vibrational bands.

UV-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectral data for **2,3',4,6-Tetrahydroxybenzophenone** is not available. Generally, benzophenones exhibit strong absorption bands in the UV region due to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions of the aromatic rings and the carbonyl group.[9] For 2,4,6-trihydroxybenzophenone, sunscreen activity was evaluated by measuring absorbance between 290-320 nm.[9]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of benzophenone derivatives, which can be adapted for **2,3',4,6-Tetrahydroxybenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts of labile protons, such as those of the hydroxyl groups.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

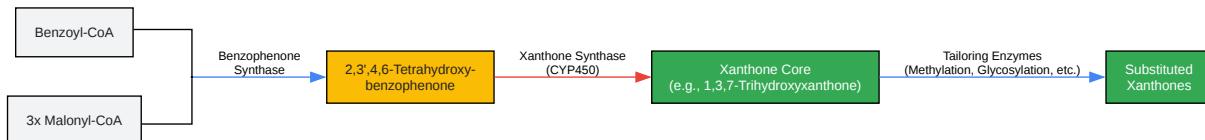
- KBr Pellet Method:
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or ZnSe).
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the spectrum.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A stock solution can be prepared and then diluted to obtain concentrations that give absorbance values within the linear range of the instrument (typically 0.1-1.0).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Role in Xanthone Biosynthesis

2,3',4,6-Tetrahydroxybenzophenone is a central intermediate in the biosynthesis of xanthones in plants.[1][2][3][6] The pathway involves the cyclization of this benzophenone to form the core xanthone scaffold.



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Caption: Biosynthetic pathway of xanthones from **2,3',4,6-Tetrahydroxybenzophenone**.

The biosynthesis begins with the condensation of benzoyl-CoA and three molecules of malonyl-CoA, catalyzed by benzophenone synthase, to form **2,3',4,6-Tetrahydroxybenzophenone**.[5][12] This key intermediate then undergoes an intramolecular oxidative C-O phenol coupling reaction, catalyzed by a cytochrome P450 enzyme known as xanthone synthase, to form the tricyclic xanthone core.[4][12] This core structure is then further modified by various tailoring enzymes to produce the vast array of naturally occurring xanthones.[1][2]

Conclusion

While a complete experimental spectroscopic dataset for **2,3',4,6-Tetrahydroxybenzophenone** is not currently available in the literature, this guide provides the existing mass spectrometry data and outlines the expected features in other spectroscopic analyses based on related compounds. The provided experimental protocols offer a starting point for researchers aiming to characterize this molecule. Furthermore, understanding its pivotal role in the biosynthesis of xanthones provides a significant context for its importance in natural product research. Further studies are warranted to fully elucidate the spectroscopic properties of this key biosynthetic intermediate.

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